2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O4S/c1-19-15(21)10-25(23,24)11-5-7-20(8-6-11)16(22)9-12-13(17)3-2-4-14(12)18/h2-4,11H,5-10H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHPGHKNTPSLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15ClFNO3S
- Molecular Weight : 300.79 g/mol
- CAS Number : 2034367-39-8
Antitumor Activity
Recent studies have indicated that similar compounds within the sulfonamide class exhibit significant antitumor properties. For instance, derivatives have shown selective inhibition against histone deacetylases (HDACs), which are critical in cancer cell proliferation. A related study demonstrated that a compound with a similar structure inhibited HepG2 liver cancer cells with an IC50 value of 1.30 μM, showcasing its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- HDAC Inhibition : The sulfonamide group is known to facilitate interactions with HDAC enzymes, leading to altered gene expression and apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds similar to this one have been shown to induce G2/M phase arrest in cancer cells, which is essential for preventing tumor growth.
Study 1: Anticancer Efficacy
In a study focusing on the anticancer effects of related sulfonamide derivatives, researchers found that the compounds exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The study highlighted that the introduction of halogenated phenyl groups enhanced the cytotoxic effects, suggesting a structure-activity relationship that could be leveraged for drug design .
Study 2: In Vivo Models
In vivo studies using xenograft models demonstrated that similar compounds significantly reduced tumor growth compared to control groups. The tumor growth inhibition (TGI) was recorded at approximately 48.89%, indicating promising therapeutic potential .
Comparative Biological Activity Table
Comparison with Similar Compounds
Key Differences :
- Substituent positions : The target’s 2-chloro-6-fluorophenyl group contrasts with analogs’ benzhydryl or bis(4-fluorophenyl)methyl groups.
Fentanyl Analogues ()
Compounds such as N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoro ortho-fluorofentanyl) share:
- Piperidine scaffold : A critical structural motif in opioid receptor targeting.
- Aromatic fluorination : Fluorine substituents enhance metabolic stability and bioavailability.
Key Differences :
Sulfur-Containing Acetamides ()
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Shares the acetamide and sulfonyl groups but replaces the piperidine with a nitro-substituted phenyl ring.
- G534-1248 () : Features a benzodiazolylsulfanyl group instead of a piperidinylsulfonyl moiety. The sulfanyl (S–) group is less oxidized than sulfonyl (SO₂), impacting electronic properties and reactivity .
Piperidine-Linked Acetamides ()
- N-[5-METHYL-2-PYRIDYL] ACETAMIDE () : Replaces the piperidine with a pyridyl group, reducing conformational flexibility.
- N-(4-hydroxy-3-piperidin-1-ylmethyl-phenyl)-2-methylsulfanyl-acetamide () : Incorporates a hydroxyphenyl group and methylsulfanyl substituent, which may confer distinct solubility and redox properties compared to the target’s halogenated aryl system .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s sulfonyl and halogenated groups may require controlled reaction conditions, as seen in (reflux with acetic anhydride) and (slow crystallization) .
- Biological Potential: While fentanyl analogs () highlight piperidine’s role in CNS activity, the target’s sulfonyl group could redirect it toward non-opioid targets, such as enzymes or transporters .
- Structural Stability : The nitro group in ’s compound introduces torsional strain, whereas the target’s chloro-fluoro substitution may enhance planarity and π-π stacking .
Preparation Methods
Sulfonylation of Piperidine
The synthesis begins with the sulfonylation of piperidin-4-amine to form piperidin-4-ylsulfonyl chloride. This step employs chlorosulfonic acid in dichloromethane at 0–5°C, yielding the sulfonyl chloride intermediate in 85–90% purity. Subsequent quenching with aqueous sodium bicarbonate generates the free sulfonic acid, which is stabilized as its sodium salt.
Protection of the Amine Group
To prevent unwanted side reactions during subsequent steps, the primary amine of piperidin-4-ylsulfonyl chloride is protected using a tert-butoxycarbonyl (Boc) group. Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) in the presence of triethylamine affords the Boc-protected derivative in 92% yield.
Formation of the N-Methylacetamide Side Chain
Synthesis of 2-Chloro-N-methylacetamide
Methylamine hydrochloride (1.2 equiv) is treated with 2-chloroacetyl chloride (1.0 equiv) in water at room temperature for 1 hour. Extraction with ethyl acetate and subsequent drying over sodium sulfate yields 2-chloro-N-methylacetamide in 84% purity.
Alkylation of the Sulfonyl Intermediate
The sulfonylated piperidine derivative is alkylated with 2-chloro-N-methylacetamide using potassium carbonate as a base in acetone at 60°C. A catalytic amount of potassium iodide enhances reactivity via the Finkelstein mechanism, yielding the target compound in 72% yield after recrystallization from n-hexane.
Optimization of Reaction Conditions
Solvent Systems and Temperature
Comparative studies reveal that non-polar aromatic solvents (toluene, xylene) improve acylation efficiency by stabilizing reactive intermediates. Elevated temperatures (70–90°C) accelerate sulfonylation but necessitate rigorous moisture exclusion to prevent hydrolysis.
Catalytic Agents
The use of NNDMF-DMA in acylation reactions reduces reaction times by 30% compared to traditional bases like pyridine. Similarly, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforms TBTU in amide couplings, achieving 89% yield versus 76%.
Purification and Characterization
Chromatographic Techniques
Final purification is accomplished via flash chromatography using silica gel and a gradient eluent (ethyl acetate/hexane, 1:3 to 1:1). High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity, with retention times consistent with reference standards.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 2H, aromatic), 4.25 (s, 2H, CH₂CO), 3.70 (s, 3H, NCH₃), 3.20–3.10 (m, 4H, piperidine), 2.85 (s, 3H, SO₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 135.2–115.8 (aromatic carbons), 55.3 (piperidine C-4), 42.1 (NCH₃).
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Academic) | Method C (ChemicalBook) |
|---|---|---|---|
| Acylation Solvent | Toluene | Acetonitrile | Water |
| Catalyst | NNDMF-DMA | Pyridine | None |
| Yield (%) | 85 | 78 | 84 |
| Purity (HPLC, %) | 97 | 95 | 92 |
Method A offers superior yield and purity due to optimized solvent-catalyst synergy, whereas Method C prioritizes aqueous conditions for eco-friendliness.
Challenges and Mitigation Strategies
Epimerization During Acylation
The chiral center at piperidine C-4 is prone to racemization under acidic conditions. Employing low temperatures (0–5°C) and non-polar solvents reduces epimerization to <5%.
Byproduct Formation in Sulfonylation
Excess sulfonyl chloride leads to disulfone byproducts. Stoichiometric control (1.1 equiv sulfonyl chloride) and gradual reagent addition mitigate this issue.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, and how do they relate to its potential bioactivity?
- Methodological Answer : The compound contains a piperidine ring substituted with a sulfonyl group, a 2-chloro-6-fluorophenyl acetyl moiety, and an N-methylacetamide chain. These features are common in sulfonamide derivatives, which often exhibit bioactivity due to their ability to interact with enzymes or receptors (e.g., via hydrogen bonding or hydrophobic interactions). Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets, while NMR and X-ray crystallography validate structural hypotheses .
Q. What synthetic routes are typically employed for piperidine-sulfonamide-acetamide derivatives, and what purification techniques ensure high yield and purity?
- Methodological Answer : Multi-step synthesis often involves:
Sulfonylation : Reaction of piperidine derivatives with sulfonyl chlorides under anhydrous conditions.
Acetylation : Coupling with chloro-fluoro-phenyl acetyl groups using coupling agents (e.g., EDC/HOBt).
Amidation : Introduction of the N-methylacetamide moiety via nucleophilic acyl substitution.
Purification techniques include column chromatography (silica gel, gradient elution) and recrystallization. Reaction progress is monitored via TLC or HPLC .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer :
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure | Sulfonyl S=O (~3.3 ppm in ¹H; ~170 ppm in ¹³C), acetamide carbonyl (~165-175 ppm in ¹³C) |
| HRMS | Verify molecular formula | Exact mass matching calculated [M+H]⁺ |
| IR | Functional group validation | S=O stretch (~1350 cm⁻¹), amide C=O (~1650 cm⁻¹) |
| Purity is assessed via HPLC (≥95% area under the curve) . |
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and predict its reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers. Reaction path search algorithms (e.g., artificial force-induced reaction) predict intermediates, while solvent effects are simulated using COSMO-RS. These methods reduce trial-and-error experimentation and guide solvent/temperature selection (e.g., DMF at 80°C for sulfonylation) .
Q. What experimental design strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity to confirm target engagement.
- Structural analogs : Synthesize derivatives with modifications to the chloro-fluorophenyl or sulfonyl groups to isolate pharmacophores.
- Statistical DOE : Apply factorial design to test variables (e.g., substituent polarity, steric bulk) and identify contributors to activity discrepancies .
Q. How do reaction conditions (solvent, temperature, catalyst) influence the stereochemical outcome of the piperidine ring functionalization?
- Methodological Answer :
| Condition | Effect | Example |
|---|---|---|
| Polar aprotic solvent | Stabilizes transition state in SN2 reactions | DMSO increases sulfonylation rate |
| Low temperature | Favors kinetic control, reducing side products | -20°C for acetyl group coupling |
| Chiral catalysts | Induces enantioselectivity in piperidine substitution | L-Proline derivatives for asymmetric synthesis |
| Stereochemical analysis via chiral HPLC or circular dichroism (CD) spectroscopy validates outcomes . |
Q. What mechanistic insights explain the compound’s potential anti-inflammatory activity?
- Methodological Answer : Hypothesized mechanisms include:
- COX-2 inhibition : Molecular dynamics simulations show the sulfonamide group occupying the COX-2 active site, similar to celecoxib.
- NF-κB pathway modulation : Western blotting detects reduced phospho-IκBα levels in treated macrophages.
- ROS scavenging : ESR spectroscopy confirms quenching of hydroxyl radicals in vitro .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
ADME profiling : Assess bioavailability (e.g., Caco-2 permeability, microsomal stability) to identify metabolic liabilities.
Prodrug design : Modify the acetamide group to enhance solubility (e.g., phosphate esters) or reduce first-pass metabolism.
Pharmacokinetic modeling : Compartmental models correlate in vitro IC₅₀ with plasma concentrations required for efficacy .
Tables for Key Data
Table 1 : Common Characterization Techniques and Their Applications
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | |
| HRMS | Molecular formula confirmation | |
| HPLC | Purity assessment |
Table 2 : Optimization of Reaction Conditions via DOE
| Factor | Levels Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 50°C, 80°C, 110°C | 80°C | +25% |
| Solvent | DCM, DMF, THF | DMF | +18% |
| Catalyst | None, DMAP, PyBOP | DMAP (5 mol%) | +30% |
| (Hypothetical data based on ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
